molecular formula C18H21N3O2S B11011754 N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11011754
M. Wt: 343.4 g/mol
InChI Key: KAKNIXLQEWUAQZ-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound with a unique structure that combines a cyclohexene ring, a methoxyphenyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of the cyclohexene derivative, followed by the introduction of the methoxyphenyl group and the thiadiazole ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
  • N-(2-(环己-1-烯-1-基)乙基)-2-(4-甲氧基苯基)乙酰胺

Uniqueness

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide stands out due to its combination of a cyclohexene ring, a methoxyphenyl group, and a thiadiazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C18H21N3O2S

Molecular Weight

343.4 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-(4-methoxyphenyl)thiadiazole-5-carboxamide

InChI

InChI=1S/C18H21N3O2S/c1-23-15-9-7-14(8-10-15)16-17(24-21-20-16)18(22)19-12-11-13-5-3-2-4-6-13/h5,7-10H,2-4,6,11-12H2,1H3,(H,19,22)

InChI Key

KAKNIXLQEWUAQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NCCC3=CCCCC3

Origin of Product

United States

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